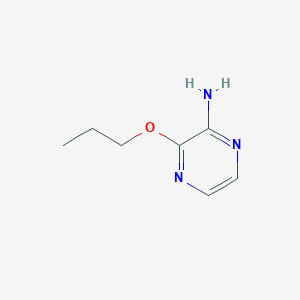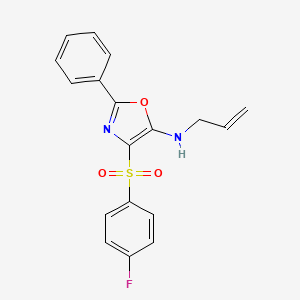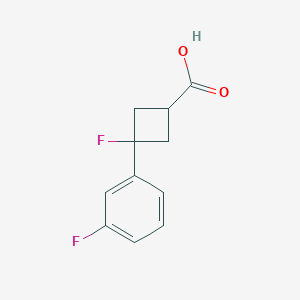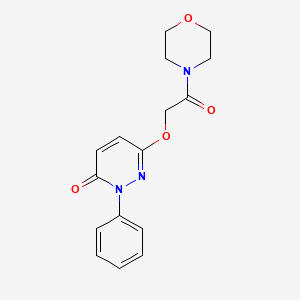
6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone” appears to be a complex organic molecule. It contains a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms. It also has a phenyl group (a six-membered carbon ring), and a morpholino group (a six-membered ring containing one nitrogen and one oxygen atom).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridazinone ring, followed by the attachment of the phenyl and morpholino groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The pyridazinone ring, phenyl group, and morpholino group would each contribute to the overall structure. The presence of the nitrogen and oxygen atoms in the rings could also result in the formation of hydrogen bonds, affecting the compound’s three-dimensional structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridazinone ring, for example, might undergo reactions at the carbonyl group or at the nitrogen atoms. The phenyl group could participate in electrophilic aromatic substitution reactions, and the morpholino group might be involved in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point.Scientific Research Applications
Analgesic Activity
Several studies have synthesized and evaluated the analgesic properties of 3(2H)-pyridazinone derivatives, showing promising results in in vivo analgesic activity tests. For instance, a series of 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives were found to exhibit significant analgesic activities, comparable or superior to acetylsalicylic acid, without causing gastric ulceration, suggesting their potential as safer analgesic agents (Şüküroğlu et al., 2006; Takaya et al., 1979).
Anti-inflammatory Activity
Research into 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds has also highlighted their potential as anti-inflammatory agents. Compounds within this family have demonstrated more potent anti-inflammatory activities compared to well-known drugs like aminopyrine and phenylbutazone, making them attractive candidates for further development in this therapeutic area (Takaya & Sato, 1994).
Antimicrobial Activity
Newly synthesized 3(2H)-pyridazinone derivatives containing a N’-benzyliden-acetohydrazide moiety have been tested for their antibacterial, antifungal, and antimycobacterial activities. Certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, showing the potential of these compounds in addressing microbial resistance (Sukuroglu et al., 2012).
Anticonvulsant Activity
The exploration of pyridazinone derivatives for anticonvulsant properties has led to the synthesis of compounds with significant activity in this regard. By reacting 6-(3᾽-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one with different aldehydes, researchers have developed derivatives that exhibited notable anticonvulsant activity, further expanding the therapeutic scope of these molecules (Samanta et al., 2011).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment.
Future Directions
The study of novel pyridazinone derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
6-(2-morpholin-4-yl-2-oxoethoxy)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-15-7-6-14(17-19(15)13-4-2-1-3-5-13)23-12-16(21)18-8-10-22-11-9-18/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWRRMSYXPFBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B2576859.png)
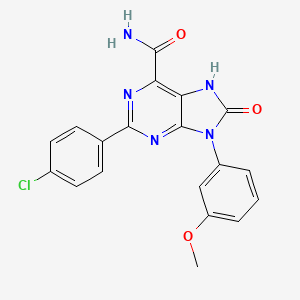
![N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine](/img/structure/B2576861.png)
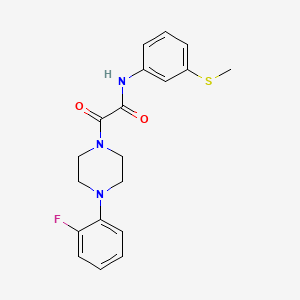
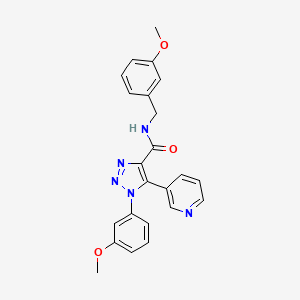
![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)
![1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576870.png)
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2576871.png)
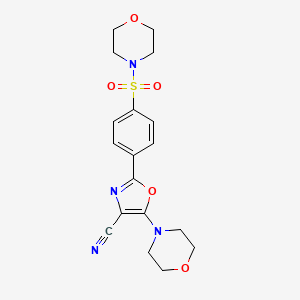
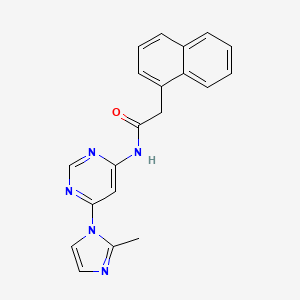
![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/no-structure.png)
